N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide
Description
Properties
IUPAC Name |
4-methyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-11-7-9-12(10-8-11)15(21)18-17-20-19-16(24-17)13-5-3-4-6-14(13)25(2,22)23/h3-10H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOFPRJOXWWVAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-methanesulfonylbenzoic acid hydrazide with 4-methylbenzoyl chloride under acidic conditions to form the desired oxadiazole ring. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxadiazole ring to corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
Anti-inflammatory Activity
One of the primary applications of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is its potential as an anti-inflammatory agent. Research indicates that compounds containing the oxadiazole moiety often exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The structural characteristics of this compound suggest it could serve as a lead for developing new COX-2 inhibitors, which are crucial for treating conditions like arthritis and other inflammatory diseases .
Table 1: Comparison of Anti-inflammatory Agents
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Heterocyclic compounds like oxadiazoles have been reported to possess significant antibacterial and antifungal properties. Preliminary studies suggest that this compound may inhibit the growth of various pathogens, making it a candidate for further investigation in the field of infectious diseases .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the oxadiazole ring and the benzamide portion can significantly influence its pharmacological properties.
Key Findings:
- Substituents that enhance electron-withdrawing effects tend to increase anti-inflammatory activity.
- Modifications to the methyl group on the benzamide can alter solubility and bioavailability.
Table 2: Impact of Structural Modifications on Biological Activity
| Modification Type | Effect on Activity | Notes |
|---|---|---|
| Electron-withdrawing groups on oxadiazole | Increased anti-inflammatory activity | Enhances COX selectivity |
| Alkyl substitutions on benzamide | Alters solubility and absorption | Critical for bioavailability |
Case Studies and Experimental Findings
Several studies have evaluated the biological activities of compounds related to this compound:
- COX Inhibition Studies : A study demonstrated that derivatives with similar structures showed promising selectivity for COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects commonly associated with non-selective NSAIDs .
- Antimicrobial Tests : In vitro assays revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting a pathway for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The oxadiazole ring can interact with nucleic acids, potentially disrupting DNA replication and transcription processes. These interactions lead to the compound’s observed biological effects, such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide and related 1,3,4-oxadiazole derivatives:
Structural and Functional Analysis:
Substituent Effects on Electronic Properties: The methanesulfonyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in 2r or phenoxymethyl in 2p). Sulfamoyl vs. Sulfonyl: Sulfamoyl groups (e.g., in LMM5/LMM11) introduce hydrogen-bonding capabilities, which may enhance target affinity but reduce metabolic stability compared to the sulfonyl group .
Biological Activity :
- LMM5 and LMM11 exhibit antifungal efficacy against Paracoccidioides brasiliensis, with LMM11 showing lower toxicity than fluconazole . The target compound’s methanesulfonyl group may similarly enhance membrane permeability or enzyme inhibition.
- Thiadiazole analogs (e.g., ) with sulfamoyl groups demonstrate divergent bioactivity profiles due to sulfur’s lower electronegativity compared to oxygen in oxadiazoles .
Biological Activity
N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring and a methanesulfonyl group, which are known to enhance biological activity. The molecular formula is with a molecular weight of 350.41 g/mol.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.41 g/mol |
| Functional Groups | Oxadiazole, Methanesulfonyl |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or bacterial cell wall synthesis, contributing to its antibacterial properties.
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can exhibit significant antimicrobial effects against various pathogens, including multidrug-resistant strains.
Antibacterial Properties
Research indicates that compounds containing the oxadiazole moiety demonstrate promising antibacterial activity. A study highlighted that similar oxadiazole derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria . The mechanism often involves targeting the bacterial division protein FtsZ, which is crucial for cell division.
Antioxidant Activity
In addition to antibacterial properties, preliminary studies suggest that this compound may possess antioxidant capabilities. Compounds with similar structures have shown moderate to significant antioxidant activities in various assays .
Case Studies
-
Study on Antibacterial Efficacy :
- A recent investigation evaluated several oxadiazole derivatives for their antibacterial properties against clinical isolates of resistant bacteria. The findings indicated that compounds similar to this compound exhibited superior efficacy compared to traditional antibiotics like ciprofloxacin and linezolid .
- Antioxidant Evaluation :
Q & A
Q. What are the recommended synthetic routes for N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide, and how can reaction intermediates be optimized?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Esterification of 2-methanesulfonylbenzoic acid to form the methyl ester.
- Step 2 : Hydrazination with hydrazine hydrate to yield the hydrazide intermediate.
- Step 3 : Cyclization with cyanogen bromide to form the oxadiazole ring .
- Step 4 : Coupling with 4-methylbenzoyl chloride using a base (e.g., NaH) in anhydrous THF .
Optimization Tips : - Monitor reaction progress via TLC and adjust stoichiometry to avoid byproducts.
- Use high-purity solvents to prevent hydrolysis of intermediates.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Screen for:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., lipoxygenase (LOX) or α-glucosidase) at 100 µM .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC determination) .
Advanced Research Questions
Q. How can structural modifications enhance its selectivity for specific molecular targets (e.g., kinases or receptors)?
- Methodological Answer : Use Structure-Activity Relationship (SAR) strategies:
- Substituent Effects : Replace the methanesulfonyl group with electron-withdrawing groups (e.g., nitro) to modulate receptor binding .
- Heterocycle Replacement : Substitute oxadiazole with thiadiazole to alter pharmacokinetics .
Example :
| Modification | Target Affinity (IC) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| -SOCH | 1.35 nM (CB1) | 286 (CB2/CB1) |
| -NO | 0.89 nM (Kinase X) | 150 |
Q. What computational tools are effective for predicting binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures from PDB (e.g., CB1 receptor, PDB ID: 5XRA) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
- Free Energy Calculations : MM-GBSA to rank binding affinities of derivatives .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (e.g., buffer pH, ATP concentration in kinase assays) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
- Structural Confirmation : Re-analyze compound batches via X-ray crystallography to rule out polymorphic effects .
Experimental Design & Data Analysis
Q. What strategies improve yield in multi-step syntheses of this compound?
- Methodological Answer :
- Stepwise Optimization :
- Cyclization Step : Use microwave-assisted synthesis (80°C, 20 min) to improve yield from 35% to 60% .
- Coupling Reaction : Employ Schlenk techniques to exclude moisture, increasing yield by 15% .
- Byproduct Mitigation : Add molecular sieves to absorb HO during amide coupling .
Q. Which spectroscopic techniques are critical for characterizing degradation products?
- Methodological Answer :
- LC-MS/MS : Identify hydrolyzed fragments (e.g., cleavage of oxadiazole ring) .
- FTIR : Track loss of sulfonyl peaks (~1350 cm) due to degradation .
- XRD : Detect crystalline vs. amorphous degradation forms .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
